

Mechanism of Action: Folate Pathway Inhibition

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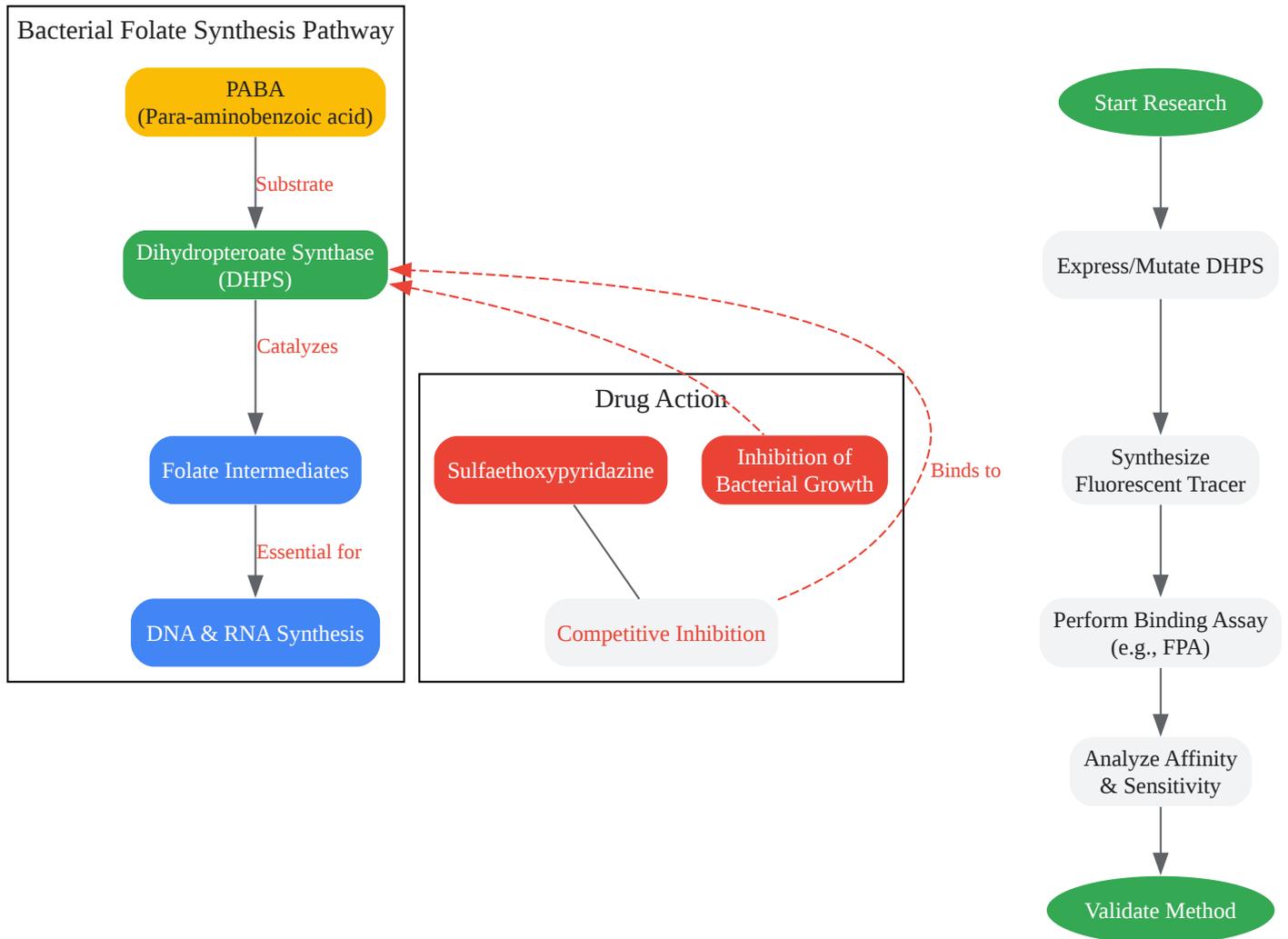
Compound Focus: Sulfaethoxypyridazine

CAS No.: 963-14-4

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Sulfaethoxypyridazine exerts its antibacterial effect by targeting the folate synthesis pathway in bacteria [1]. The diagram below illustrates this mechanism and the experimental workflow for studying it.



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Research workflow for studying *sulfaethoxypyridazine*'s mechanism and developing detection assays.

- **Competitive Inhibition:** Its structural similarity to PABA allows it to compete for and bind to the active site of the DHPS enzyme [1].
- **Pathway Disruption:** This binding prevents the enzyme from catalyzing the normal synthesis of **7,8-dihydropteroate**, a crucial folate intermediate [2].

- **Metabolic Consequences:** Without folate derivatives, bacteria cannot synthesize **purines and pyrimidines**, the building blocks of DNA and RNA, leading to the inhibition of bacterial growth and proliferation (bacteriostatic effect) [1].

Efficacy, Safety, and Analytical Data

Research has quantified the efficacy and safety of **sulfaethoxyypyridazine**, primarily in veterinary settings. The following table summarizes key findings from animal studies:

Aspect	Tested Species/Model	Key Findings
Efficacy	Artificially infected chickens and turkeys	Effective against fowl cholera (<i>Pasteurella multocida</i>) [1].
Efficacy	Chickens (<i>Salmonella gallinarum</i>)	Development of bacterial resistance observed with continuous feeding [1].
Safety & Toxicity	Laying hens and broilers	Demonstrated safety in these poultry types [1].
Safety & Toxicity	Dogs and rats	Prolonged feeding led to the development of cataracts [1].
Pharmacokinetics	Calves	Blood concentrations were significantly increased by water deprivation and forced exercise [1].

For regulatory and research purposes, accurate detection of **sulfaethoxyypyridazine** residues is crucial. The table below outlines parameters for a modern, high-sensitivity analytical method:

Parameter	Details
Analytical Technique	Signal-amplified Fluorescence Polarization Assay (FPA) [2].
Recognition Element	Mutated dihydropteroate synthase (DHPS) from <i>S. aureus</i> with enhanced affinity [2].

Parameter	Details
Detection Sensitivity (LOD)	0.03 - 1.16 ng/mL for 35 different sulfonamides [2].
Key Improvement	Use of a fluorescent tracer with two fluorophore molecules, improving sensitivity 2.8 to 8.6-fold over conventional methods [2].
Application	High-throughput screening of 35 sulfonamides in pork [2].

Detailed Experimental Protocol: Receptor-Based Fluorescence Polarization Assay

This protocol is adapted from recent research for detecting sulfonamide residues, including **sulfaethoxypyridazine**, using a mutated DHPS receptor [2].

Reagents and Materials

- **Standards:** **Sulfaethoxypyridazine** and other sulfonamide (SA) standards.
- **Receptor:** Recombinantly expressed and mutated dihydropteroate synthase from *Staphylococcus aureus* (SaDHPS mutant).
- **Tracer:** Synthesize a fluorescent tracer by conjugating a common sulfonamide core structure (e.g., 3,5-dichlorosulfanilamide) to fluorescein isothiocyanate (FITC). For signal amplification, create a tracer with two fluorophore molecules.
- **Buffer:** Standard phosphate or Tris buffer for the assay.
- **Equipment:** Fluorescence polarization spectrometer, black 96-well microplates.

Experimental Workflow

- **Step 1: Mutant Receptor Preparation**
 - Perform **saturation mutagenesis** on the *SaDHPS* gene to generate a mutant library.
 - Screen and select mutants exhibiting **higher affinities for a broad spectrum of sulfonamides**.
- **Step 2: Tracer Synthesis**

- For the **conventional tracer**, conjugate one molecule of FITC to the amino group of the sulfonamide derivative.
- For the **signal-amplified tracer**, synthesize a derivative that allows for the conjugation of **two FITC molecules per single SA molecule**.
- **Step 3: Fluorescence Polarization Assay (FPA)**
 - **Procedure:**
 - Add a fixed concentration of the fluorescent tracer to the wells.
 - Add a fixed concentration of the mutated *SaDHPS* receptor to the wells.
 - Introduce the sample (or SA standard) to the wells. The SAs in the sample compete with the tracer for binding to the receptor.
 - Incubate the mixture for a short period (e.g., 5-10 minutes at room temperature).
 - Measure the fluorescence polarization (mP value).
 - **Data Analysis:**
 - The signal decreases as the concentration of free SA in the sample increases.
 - Generate a **standard curve** by plotting the polarization value (mP) against the logarithm of the SA concentration.
 - Use this curve to determine the concentration of SAs in unknown samples.

Research Applications and Considerations

- **Veterinary Drug Residue Monitoring:** The primary modern application for **sulfaethoxy pyridazine** is as a **reference standard** in the analysis of veterinary drug residues in animal-derived foods (e.g., meat) to ensure compliance with safety regulations [3] [2].
- **Sustained-Release Formulations:** Historical patents describe sustained-release formulations for ruminants using a matrix of **ethylcellulose and bismuth subcarbonate**, designed to maintain therapeutic blood levels for extended periods from a single oral dose [4].

Sulfaethoxy pyridazine remains an important compound in veterinary medicine and food safety. Its well-defined mechanism and the development of advanced detection methods make it a relevant model for understanding sulfonamide antibiotics.

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